molecular formula C16H18O2 B8522570 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene CAS No. 436812-30-5

2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

Cat. No.: B8522570
CAS No.: 436812-30-5
M. Wt: 242.31 g/mol
InChI Key: XNECRJLMCBHYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-6-(1-ethoxyethoxy)naphthalene is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

436812-30-5

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-ethenyl-6-(1-ethoxyethoxy)naphthalene

InChI

InChI=1S/C16H18O2/c1-4-13-6-7-15-11-16(9-8-14(15)10-13)18-12(3)17-5-2/h4,6-12H,1,5H2,2-3H3

InChI Key

XNECRJLMCBHYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L three neck flask, equipped with an overhead mechanical stirrer, was added 45 g of methyltriphenylphosphonium bromide (0.126 mol) under nitrogen atmosphere. To this were added anhydrous 300 mL of THF and 16.02 g of potassium tert-butoxide (0.1428 mol). After 1 h of stirring, 20 g of 6-(1-ethoxy ethoxy)-2-naphthaldehyde (0.0819 mol), dissolved in 50 mL of THF, was added dropwise using a cannular and the reaction mixture was stirred overnight. After overnight stirring, deionized water (200 mL) was added with a syringe and the phases were separated. The aqueous phase was extracted with ether (2×100 mL) and the combined extracts were dried over MgSO4. After filtration and concentration, the crude product was purified by column chromatography (silica gel, hexane/CH2Cl2 40/60˜10/90) to yield 19.12 g of pure 6-(1-ethoxy ethoxy)-2-vinylnaphthalene (96%).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
6-(1-ethoxy ethoxy)-2-naphthaldehyde
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
45 g
Type
catalyst
Reaction Step Four
Quantity
16.02 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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